molecular formula C20H17N3OS3 B3202893 6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 1021221-01-1

6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B3202893
CAS No.: 1021221-01-1
M. Wt: 411.6 g/mol
InChI Key: DIOGRMLOOIGOTL-UHFFFAOYSA-N
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Description

6-Methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a thiazolo[4,5-d]pyrimidin-7-one derivative characterized by a fused heterocyclic core structure. The compound features:

  • 3-Phenyl substituent, enhancing steric bulk and lipophilicity.
  • 5-[(2-Methylphenyl)methyl]sulfanyl group, introducing a benzylthio moiety with a 2-methyl modification, which modulates electronic and steric properties.
  • 6-Methyl group, likely influencing conformational stability and metabolic resistance.

This structural framework is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, depending on substituent patterns .

Properties

IUPAC Name

6-methyl-5-[(2-methylphenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS3/c1-13-8-6-7-9-14(13)12-26-19-21-17-16(18(24)22(19)2)27-20(25)23(17)15-10-4-3-5-11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGRMLOOIGOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C)SC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate thioamides with α-haloketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolopyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

  • Chlorinated analogs (e.g., ) exhibit higher logP values (~4.8) compared to the target compound (~4.5), attributed to the electron-withdrawing 4-chloro group enhancing lipophilicity.
  • Polar substituents (e.g., ketone in ) reduce logP by ~0.9 units and improve solubility (logSw ~-3.5 vs. ~-4.5 for the target compound).
  • The 2-methylbenzylsulfanyl group in the target compound provides intermediate lipophilicity, optimizing membrane permeability while avoiding extreme hydrophobicity .

Biological Activity

The compound 6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3OS3C_{20}H_{17}N_3OS_3 with a molecular weight of approximately 411.56 g/mol. The structure features both thiazole and pyrimidine rings, which are known for their diverse biological properties. The compound's characteristics can be summarized in the following table:

PropertyValue
Molecular Weight411.56 g/mol
Molecular FormulaC20H17N3OS3C_{20}H_{17}N_3OS_3
LogP4.8112
Polar Surface Area27.6032 Ų
Hydrogen Bond Acceptors Count7

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. Common methods include:

  • Nucleophilic Substitution : Utilizing thiazole and pyrimidine derivatives.
  • Condensation Reactions : Employing various catalysts and solvents to optimize yield.

Specific conditions such as temperature and reaction time are crucial for maximizing the yield and purity of the final product.

Antimicrobial and Anticancer Properties

Preliminary studies have indicated that This compound exhibits promising antimicrobial and anticancer activities.

  • Antimicrobial Activity : The compound has shown inhibitory effects against various microbial strains, suggesting its potential as an antimicrobial agent. This activity is likely linked to its ability to interfere with microbial metabolic pathways.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

The proposed mechanism of action involves the inhibition of specific enzymes related to cancer proliferation and microbial growth. The compound's unique structure allows it to interact with target sites effectively:

  • Enzyme Inhibition : It may inhibit enzymes that are critical for cell division in cancer cells.
  • Reactive Oxygen Species (ROS) : The generation of ROS could lead to apoptosis in cancer cells.

Case Studies

Several research studies have evaluated the biological activity of this compound:

  • Study on Antitumor Activity : A study demonstrated that this compound exhibits significant antitumor activity against HepG2 cells through apoptosis induction pathways .
  • Antimicrobial Evaluation : Another study highlighted its effectiveness against resistant strains of bacteria . The results indicated a strong correlation between structural features and antimicrobial potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
6-methyl-5-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

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